2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
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Description
2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25ClFN3O and its molecular weight is 377.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures incorporating elements such as fluorophenyl, piperidinyl, and imidazolyl groups have been synthesized and characterized for their structural and physicochemical properties. For instance, compounds synthesized using click chemistry approaches have been characterized using techniques like IR, NMR, and MS studies, along with thermal stability analyses and single crystal XRD analysis (Govindhan et al., 2017). These methodologies are crucial for confirming the structure of novel compounds and understanding their stability, which is essential for their potential application in drug development.
Pharmacokinetics and Drug Metabolism Studies
Related compounds have been studied for their pharmacokinetics and drug metabolism profiles. For example, studies on novel anaplastic lymphoma kinase (ALK) inhibitors have explored the impact of hydrolysis-mediated clearance on their pharmacokinetics, revealing insights into the metabolic stability and potential in vivo efficacy of such compounds (Teffera et al., 2013). Understanding these aspects is crucial for the development of any therapeutic agent, as it impacts the dosage, administration route, and safety profile.
Antimicrobial and Antifungal Activities
Compounds featuring azole and piperazine motifs have been designed and evaluated for their antimicrobial and antifungal activities. Preliminary studies have shown that such compounds can exhibit moderate to significant activities, with some showing remarkable broad-spectrum efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). These findings highlight the potential of structurally related compounds in contributing to the development of new antimicrobial and antifungal agents.
Antiproliferative and Anticancer Studies
The structural motifs present in the compound of interest are often explored in the context of antiproliferative and anticancer research. Compounds synthesized with similar structural frameworks have been evaluated for their antiproliferative activity, with some showing promising results in inhibiting cancer cell growth (Prasad et al., 2018). These studies are foundational for identifying novel therapeutic agents in oncology.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFN3O/c1-14(2)20-23-8-11-25(20)13-15-6-9-24(10-7-15)19(26)12-16-17(21)4-3-5-18(16)22/h3-5,8,11,14-15H,6-7,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXKPMDXRDQHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.